molecular formula C7H3Br4N3 B14206956 4,5,6,7-tetrabromo-1H-benzimidazol-2-amine CAS No. 787630-06-2

4,5,6,7-tetrabromo-1H-benzimidazol-2-amine

Cat. No.: B14206956
CAS No.: 787630-06-2
M. Wt: 448.73 g/mol
InChI Key: WPQXWZSBYPCXKC-UHFFFAOYSA-N
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Description

4,5,6,7-Tetrabromo-1H-benzimidazol-2-amine is a halogenated benzimidazole derivative known for its significant biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,5,6,7-tetrabromo-1H-benzimidazol-2-amine typically involves the bromination of benzimidazole derivatives. One common method includes the reaction of benzimidazole with bromine in the presence of a suitable solvent, such as acetic acid, under controlled temperature conditions . The reaction proceeds through electrophilic aromatic substitution, resulting in the tetrabrominated product.

Industrial Production Methods: Industrial production of this compound may involve similar bromination reactions but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the consistent quality of the final product .

Chemical Reactions Analysis

Types of Reactions: 4,5,6,7-Tetrabromo-1H-benzimidazol-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield amino-substituted benzimidazole derivatives .

Mechanism of Action

The primary mechanism of action of 4,5,6,7-tetrabromo-1H-benzimidazol-2-amine involves the inhibition of protein kinase CK2. This enzyme is involved in various cellular processes, including cell cycle regulation and apoptosis. By inhibiting CK2, the compound can disrupt these processes, leading to the induction of apoptosis in cancer cells . The molecular targets and pathways involved include the ATP-binding site of CK2 and downstream signaling pathways that regulate cell survival and proliferation .

Comparison with Similar Compounds

Uniqueness: 4,5,6,7-Tetrabromo-1H-benzimidazol-2-amine stands out due to its specific structure, which allows for effective inhibition of CK2. Its tetrabrominated nature enhances its binding affinity and specificity towards the enzyme, making it a valuable compound in both research and potential therapeutic applications .

Properties

CAS No.

787630-06-2

Molecular Formula

C7H3Br4N3

Molecular Weight

448.73 g/mol

IUPAC Name

4,5,6,7-tetrabromo-1H-benzimidazol-2-amine

InChI

InChI=1S/C7H3Br4N3/c8-1-2(9)4(11)6-5(3(1)10)13-7(12)14-6/h(H3,12,13,14)

InChI Key

WPQXWZSBYPCXKC-UHFFFAOYSA-N

Canonical SMILES

C12=C(C(=C(C(=C1Br)Br)Br)Br)N=C(N2)N

Origin of Product

United States

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